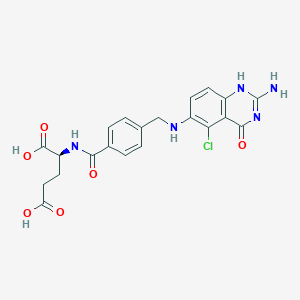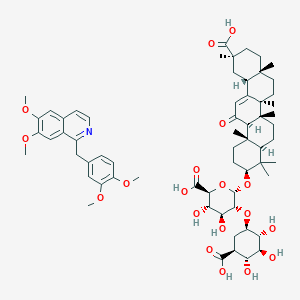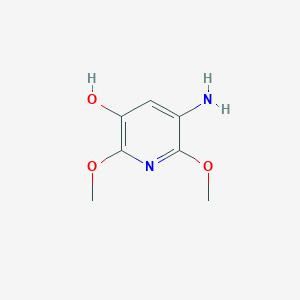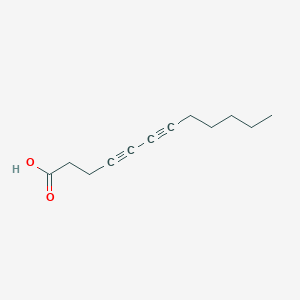
5-Chloro-5,8-dideazaisofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-5,8-dideazaisofolic acid (CDIA) is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDIA is a folate analog that has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Wirkmechanismus
5-Chloro-5,8-dideazaisofolic acid inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, 5-Chloro-5,8-dideazaisofolic acid prevents the production of thymidine, a building block of DNA. This leads to DNA damage and cell death.
Biochemische Und Physiologische Effekte
5-Chloro-5,8-dideazaisofolic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. 5-Chloro-5,8-dideazaisofolic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, 5-Chloro-5,8-dideazaisofolic acid has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-5,8-dideazaisofolic acid has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. 5-Chloro-5,8-dideazaisofolic acid has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, 5-Chloro-5,8-dideazaisofolic acid has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-Chloro-5,8-dideazaisofolic acid has not been extensively studied in animal models, making it difficult to assess its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for 5-Chloro-5,8-dideazaisofolic acid research. One area of focus is the development of 5-Chloro-5,8-dideazaisofolic acid derivatives with improved solubility and bioavailability. Another area of focus is the study of 5-Chloro-5,8-dideazaisofolic acid in animal models to assess its efficacy and safety in vivo. 5-Chloro-5,8-dideazaisofolic acid may also have potential applications in the treatment of viral infections, such as HIV and hepatitis C. Overall, 5-Chloro-5,8-dideazaisofolic acid is a promising compound with potential therapeutic applications in cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
5-Chloro-5,8-dideazaisofolic acid is synthesized from 5,8-dideazaisofolic acid (DDIA) through a series of chemical reactions. DDIA is first reacted with phosphorus oxychloride to form 5-chloro-5,8-dideazaisofolic acid chloride. This compound is then reacted with sodium azide to form 5-Chloro-5,8-dideazaisofolic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-5,8-dideazaisofolic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-Chloro-5,8-dideazaisofolic acid has also been shown to enhance the efficacy of chemotherapy drugs, such as 5-fluorouracil and cisplatin. In addition, 5-Chloro-5,8-dideazaisofolic acid has been studied for its potential use in the treatment of bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
CAS-Nummer |
102743-78-2 |
|---|---|
Produktname |
5-Chloro-5,8-dideazaisofolic acid |
Molekularformel |
C21H20ClN5O6 |
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1 |
InChI-Schlüssel |
GBFUWHPCXNMVFC-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)N=C(NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyme |
5-chloro-5,8-dideazaisofolic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)






![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)


![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

